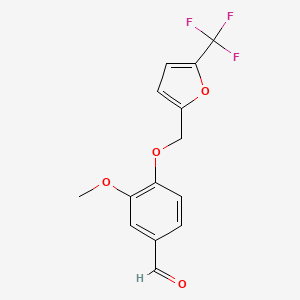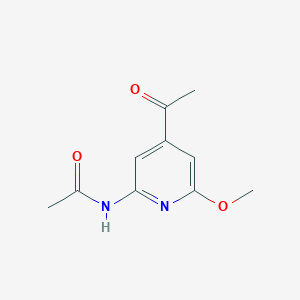
N-(4-Acetyl-6-methoxypyridin-2-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Acetyl-6-methoxypyridin-2-YL)acetamide: is an organic compound with the molecular formula C10H12N2O3 and a molecular weight of 208.216 g/mol . This compound is characterized by the presence of a pyridine ring substituted with acetyl and methoxy groups, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Acetyl-6-methoxypyridin-2-YL)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method is the direct treatment of amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: N-(4-Acetyl-6-methoxypyridin-2-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-Acetyl-6-methoxypyridin-2-YL)acetamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-(4-Acetyl-6-methoxypyridin-2-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it has been shown to inhibit VEGFR2, a receptor involved in angiogenesis, thereby exhibiting potential anticancer activity . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
- 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide
Comparison: N-(4-Acetyl-6-methoxypyridin-2-YL)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions and biological assays . Its methoxy and acetyl groups contribute to its unique pharmacological profile, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
N-(4-acetyl-6-methoxypyridin-2-yl)acetamide |
InChI |
InChI=1S/C10H12N2O3/c1-6(13)8-4-9(11-7(2)14)12-10(5-8)15-3/h4-5H,1-3H3,(H,11,12,14) |
InChI Key |
RLYWYDDFZOKUPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)OC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one](/img/structure/B14860027.png)
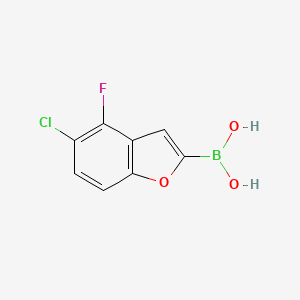
![N-(6-cyclopropyl-7-(((1R,2R,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methoxy)-1H-4l4-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanesulfonamide](/img/structure/B14860039.png)


![6-methoxy-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/structure/B14860062.png)

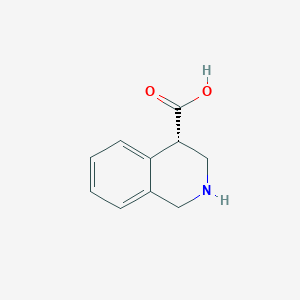

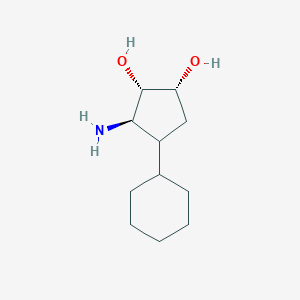
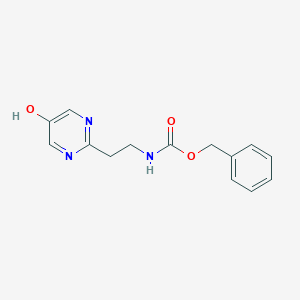
![N-[6-(ethylsulfanyl)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B14860095.png)
![[3-Chloro-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14860105.png)
